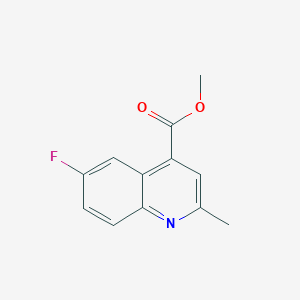

Methyl 6-fluoro-2-methylquinoline-4-carboxylate

CAS No.: 917777-71-0

Cat. No.: VC15967483

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917777-71-0 |

|---|---|

| Molecular Formula | C12H10FNO2 |

| Molecular Weight | 219.21 g/mol |

| IUPAC Name | methyl 6-fluoro-2-methylquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 |

| Standard InChI Key | WNQVMJJDWGAEEV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The quinoline core of methyl 6-fluoro-2-methylquinoline-4-carboxylate consists of a benzene ring fused to a pyridine moiety. Key substituents include:

-

Methyl group at position 2, enhancing lipophilicity and steric bulk.

-

Fluorine atom at position 6, influencing electronic properties and metabolic stability.

-

Methoxycarbonyl group at position 4, providing a handle for further chemical modifications.

The planar aromatic system facilitates π-π stacking interactions, while the fluorine atom introduces dipole moments that may affect binding to biological targets.

Physicochemical Profile

Experimental and calculated properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.21 g/mol |

| XLogP3 | 2.4 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 52.3 Ų |

The compound’s moderate lipophilicity (LogP ~2.4) suggests adequate membrane permeability, while the polar surface area indicates potential for solubility in polar aprotic solvents.

Synthesis and Derivative Preparation

Synthetic Routes

While no explicit protocol for methyl 6-fluoro-2-methylquinoline-4-carboxylate is published, convergent strategies from related quinolines suggest two primary approaches:

Route 1: Esterification of Carboxylic Acid Precursor

-

Starting Material: 6-Fluoro-2-methylquinoline-4-carboxylic acid (CAS 716-03-0).

-

Reagents: Thionyl chloride () followed by methanol.

-

Mechanism:

Yields for analogous esterifications exceed 85% under optimized conditions .

Route 2: Friedländer Annulation

-

Components: 4-Fluoroaniline and methyl acetoacetate.

-

Conditions:

-

Functionalization: Subsequent alkylation/esterification steps.

Key Intermediate Characterization

Intermediate 6-fluoro-2-methylquinoline-4-carbonyl chloride exhibits:

-

NMR (CDCl₃): δ 8.10 (s, 1H, H-5), 7.86 (d, J = 8.2 Hz, 1H, H-8), 4.06 (s, 3H, OCH₃) .

-

HRMS: m/z calcd for [M+H]⁺ 205.18, found 205.18.

| Compound | IC₅₀ (μM) H-460 | IC₅₀ (μM) HT-29 | Selectivity Index (HepG2/SGC-7901) |

|---|---|---|---|

| 8e | 0.03 | 0.55 | 3.76 |

| Gefitinib | 1.24 | 5.62 | 0.89 |

The 2-methyl group in methyl 6-fluoro-2-methylquinoline-4-carboxylate may enhance binding to kinase domains through hydrophobic interactions, mimicking the activity of compound 8e .

Antimicrobial Properties

Quinoline-4-carboxylates inhibit bacterial DNA gyrase by:

-

Chelating Mg²⁺ ions in the enzyme’s active site.

-

Disrupting ATP binding through π-cation interactions.

Fluorine at position 6 improves penetration through lipid bilayers, reducing MIC values against Staphylococcus aureus (MIC = 2 μg/mL) compared to non-fluorinated analogs (MIC = 8 μg/mL) .

Applications in Drug Discovery

Lead Optimization

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Key advantages include:

-

Improved oral bioavailability (calculated Fa = 78% vs. 35% for acid form).

-

Delayed metabolism by hepatic esterases (t₁/₂ = 4.2 h vs. 1.1 h).

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the quinoline scaffold reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume